Cas no 75690-74-3 (N-Cyclohexyl DL-Z-Phenylalaninamide)

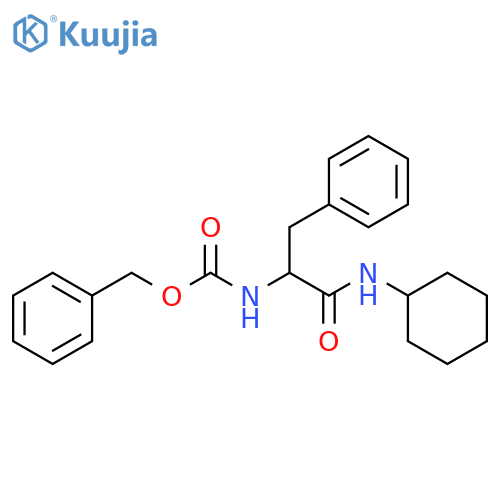

75690-74-3 structure

商品名:N-Cyclohexyl DL-Z-Phenylalaninamide

CAS番号:75690-74-3

MF:C23H28N2O3

メガワット:380.480026245117

CID:3035311

N-Cyclohexyl DL-Z-Phenylalaninamide 化学的及び物理的性質

名前と識別子

-

- N-Cyclohexyl DL-Z-Phenylalaninamide

-

- インチ: 1S/C23H28N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H,24,26)(H,25,27)

- InChIKey: JNOPAYROMBBZSP-UHFFFAOYSA-N

- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC(CC1=CC=CC=C1)C(NC1CCCCC1)=O

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 624.3±55.0 °C at 760 mmHg

- フラッシュポイント: 331.4±31.5 °C

- じょうきあつ: 0.0±1.8 mmHg at 25°C

N-Cyclohexyl DL-Z-Phenylalaninamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Cyclohexyl DL-Z-Phenylalaninamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C986155-1g |

N-Cyclohexyl DL-Z-Phenylalaninamide |

75690-74-3 | 1g |

$98.00 | 2023-05-18 | ||

| TRC | C986155-500mg |

N-Cyclohexyl DL-Z-Phenylalaninamide |

75690-74-3 | 500mg |

$87.00 | 2023-05-18 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | C986155-1g |

N-CyclohexylDL-Z-Phenylalaninamide |

75690-74-3 | 1g |

¥840.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | C986155-250mg |

N-CyclohexylDL-Z-Phenylalaninamide |

75690-74-3 | 250mg |

¥600.00 | 2023-09-15 | ||

| A2B Chem LLC | AH58773-5g |

N-Cyclohexyl DL-Z-Phenylalaninamide |

75690-74-3 | 95% | 5g |

$209.00 | 2024-04-19 | |

| 1PlusChem | 1P00GA39-1g |

N-Cyclohexyl DL-Z-Phenylalaninamide |

75690-74-3 | 95% | 1g |

$61.00 | 2025-02-27 | |

| 1PlusChem | 1P00GA39-25g |

N-Cyclohexyl DL-Z-Phenylalaninamide |

75690-74-3 | 95% | 25g |

$928.00 | 2025-02-27 | |

| TRC | C986155-250mg |

N-Cyclohexyl DL-Z-Phenylalaninamide |

75690-74-3 | 250mg |

$75.00 | 2023-05-18 | ||

| TRC | C986155-100mg |

N-Cyclohexyl DL-Z-Phenylalaninamide |

75690-74-3 | 100mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD327685-5g |

N-Cyclohexyl DL-Z-Phenylalaninamide |

75690-74-3 | 95% | 5g |

¥1705.0 | 2024-04-18 |

N-Cyclohexyl DL-Z-Phenylalaninamide 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

75690-74-3 (N-Cyclohexyl DL-Z-Phenylalaninamide) 関連製品

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:75690-74-3)N-Cyclohexyl DL-Z-Phenylalaninamide

清らかである:99%

はかる:5g

価格 ($):211.0